

strategies to minimize the formation of Fluoxetine Succinamic Acid

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Compound of Interest

Compound Name: **Fluoxetine Succinamic Acid**

Cat. No.: **B195944**

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Technical Support Center: Fluoxetine Formulation

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Fluoxetine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimental work, with a focus on minimizing the formation of the process-related impurity, **Fluoxetine Succinamic Acid**.

Frequently Asked Questions (FAQs)

Q1: What is **Fluoxetine Succinamic Acid** and how is it identified?

A1: **Fluoxetine Succinamic Acid** is a process-related impurity formed from a chemical reaction between the active pharmaceutical ingredient (API), Fluoxetine, and a succinate-containing excipient. It is identified by the chemical name 4-[Methyl[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]-4-oxobutanoic Acid and the CAS Number 1026723-45-4. In pharmacopeial contexts, it is also known as Fluoxetine USP Related Compound C[1][2][3]. Its formation introduces an unwanted impurity into the drug product, which must be controlled to meet regulatory specifications.

Q2: What is the primary cause of **Fluoxetine Succinamic Acid** formation?

A2: The formation is a drug-excipient incompatibility. It is an amidation reaction where the secondary amine group of the Fluoxetine molecule reacts with a succinate source, such as succinic acid or its anhydride[4][5][6]. Succinic acid is sometimes used in formulations as a pH modifier or to create co-crystals, but its presence can lead to this specific impurity under certain conditions[5][7].

Q3: What manufacturing and storage conditions accelerate the formation of this impurity?

A3: The reaction is accelerated by conditions that increase molecular mobility and reaction kinetics. Key factors include:

- Elevated Temperature: Higher temperatures during processing (like drying) or storage significantly increase the reaction rate[8][9][10].
- Presence of Moisture/Humidity: Water can act as a catalyst and facilitate the interaction between the solid-state reactants. High humidity can also promote the conversion of succinic acid into the more reactive succinic anhydride at elevated temperatures[8][11][12].
- Physical Contact: Intimate mixing and compaction of the drug and excipient during processes like granulation and tableting increase the potential for interaction[12].

Q4: Are there any analytical challenges in detecting **Fluoxetine Succinamic Acid**?

A4: While standard reversed-phase HPLC methods are generally effective, challenges can arise in achieving baseline separation from other related substances or degradants of Fluoxetine. Method development should ensure specificity for **Fluoxetine Succinamic Acid**. A gradient elution is often required to resolve the more polar impurity from the parent drug and other less polar impurities. UV detection at a low wavelength, such as 215 nm, is typically used for sensitive detection of both Fluoxetine and its related compounds[13].

Troubleshooting Guide: Minimizing Fluoxetine Succinamic Acid

This guide provides a systematic approach to investigating and mitigating the formation of **Fluoxetine Succinamic Acid** in your formulation.

Issue: Unacceptable levels of Fluoxetine Succinamic Acid detected in a stability batch.

Step 1: Confirm the Identity of the Impurity

- Action: Use a validated, stability-indicating HPLC or UPLC method with a reference standard for **Fluoxetine Succinamic Acid** (Fluoxetine USP Related Compound C) to confirm the peak identity and quantification[1][14].
- Rationale: Ensures that the correct impurity is being targeted for mitigation.

Step 2: Review Formulation Composition

- Action: Scrutinize the excipient list. Is succinic acid, a succinate salt, or any excipient known to contain succinate impurities present?
- Rationale: To identify the source of the reactant. The primary mitigation strategy is often source elimination[5][11].

Step 3: Analyze Manufacturing Process Parameters

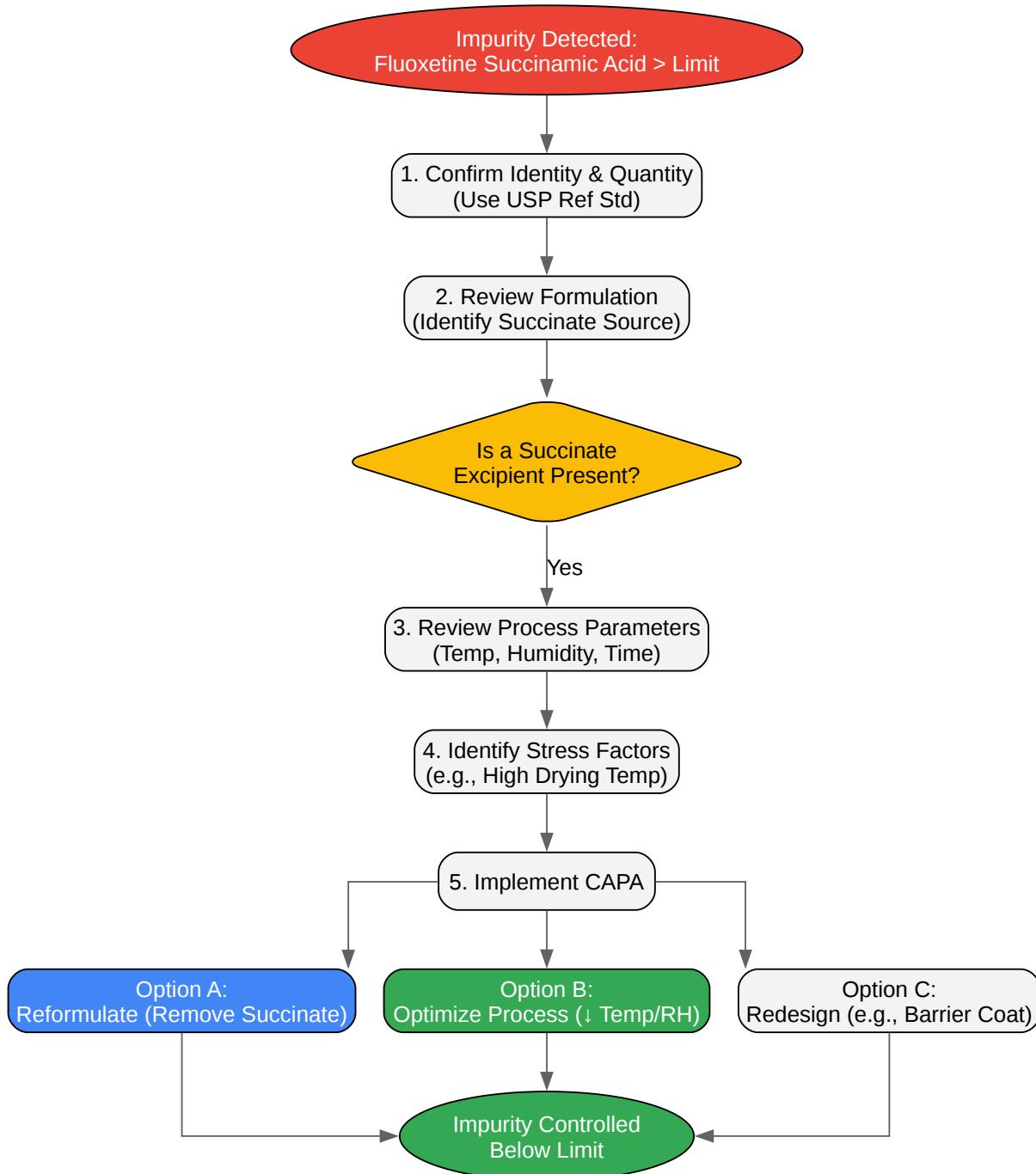
- Action: Review batch records for temperature and humidity data, particularly during high-energy steps like wet granulation, drying, and compression.
- Rationale: Elevated temperature and moisture are key drivers of this reaction. Identifying excursions or high-risk steps is crucial.

Step 4: Implement Corrective and Preventive Actions (CAPA)

Potential Root Cause	Recommended Mitigation Strategy
Excipient Choice	<p>Primary Strategy: Reformulate to replace succinic acid with a non-reactive alternative.</p> <p>Consider alternative pH modifiers or co-formers that do not have reactive functional groups (e.g., citric acid, tartaric acid, though these should also be carefully screened for compatibility)[5].</p>
High Processing Temperature	<p>Process Optimization: Lower the temperature set points during drying or other heating steps.</p> <p>Validate the new parameters to ensure they do not negatively impact other critical quality attributes like residual moisture or dissolution.</p>
High Moisture Content	<p>Moisture Control: Implement stricter controls on relative humidity in processing areas. Reduce the amount of water used during wet granulation. Ensure excipients are stored in dry conditions to minimize water absorption.</p>
Drug-Excipient Proximity	<p>Formulation Design: If replacing the excipient is not feasible, consider creating a physical barrier between the drug and the reactive excipient.</p> <p>This can sometimes be achieved through multi-layer tableting or by applying a separating layer or coating to drug-loaded granules before they are mixed with the problematic excipient[11].</p>

Logical Workflow for Mitigation

The following diagram outlines the decision-making process for addressing the formation of **Fluoxetine Succinamic Acid**.

[Click to download full resolution via product page](#)**Caption:** Workflow for troubleshooting **Fluoxetine Succinamic Acid** formation.

Data Presentation

The rate of formation of **Fluoxetine Succinamic Acid** is highly dependent on temperature and humidity. The following table provides representative data from a hypothetical 12-week accelerated stability study (40°C) on a powder blend of Fluoxetine HCl and Succinic Acid (1:1 molar ratio) to illustrate these effects.

Table 1: Effect of Temperature and Relative Humidity (RH) on Impurity Formation

Time (Weeks)	Condition	% Fluoxetine Succinamic Acid (w/w)
Week 0	Baseline	< 0.05%
Week 4	40°C / 25% RH	0.15%
Week 4	40°C / 75% RH	0.45%
Week 8	40°C / 25% RH	0.28%
Week 8	40°C / 75% RH	0.92%
Week 12	40°C / 25% RH	0.41%
Week 12	40°C / 75% RH	1.55%

Note: This data is illustrative and demonstrates expected trends. Actual degradation rates will vary based on the specific formulation, drug load, and manufacturing process.

Experimental Protocols

Protocol 1: Drug-Excipient Compatibility (Forced Degradation Study)

Objective: To evaluate the potential for **Fluoxetine Succinamic Acid** formation when Fluoxetine HCl is formulated with succinic acid under accelerated conditions.

Materials:

- Fluoxetine Hydrochloride API
- Succinic Acid (Excipient Grade)
- Microcrystalline Cellulose (as an inert filler)
- Purified Water
- Glass vials with inert stoppers

Procedure:

- Prepare Blends:
 - Blend 1 (Test): Mix Fluoxetine HCl and Succinic Acid in a 1:1 weight ratio.
 - Blend 2 (Control): Mix Fluoxetine HCl and Microcrystalline Cellulose in a 1:1 weight ratio.
- Sample Preparation:
 - Place 50 mg of each blend into separate glass vials.
 - For "wet" condition samples, add 10% w/w purified water (5 μ L) and mix to distribute evenly.
 - Leave "dry" condition samples as-is.
 - Loosely stopper the vials to allow for moisture exchange in humidity chambers.
- Stress Conditions:
 - Place sets of "wet" and "dry" vials for both Test and Control blends into stability chambers at 60°C / 75% RH.
- Time Points:
 - Pull samples at T=0, 1 week, 2 weeks, and 4 weeks.

- Analysis:
 - At each time point, dissolve the entire content of a vial in a known volume of mobile phase to achieve a target concentration of ~0.5 mg/mL of Fluoxetine.
 - Analyze the resulting solution by the HPLC method detailed in Protocol 2.
 - Calculate the % area of the **Fluoxetine Succinamic Acid** peak relative to the total peak area.

Protocol 2: HPLC Method for Quantification of Fluoxetine and Fluoxetine Succinamic Acid

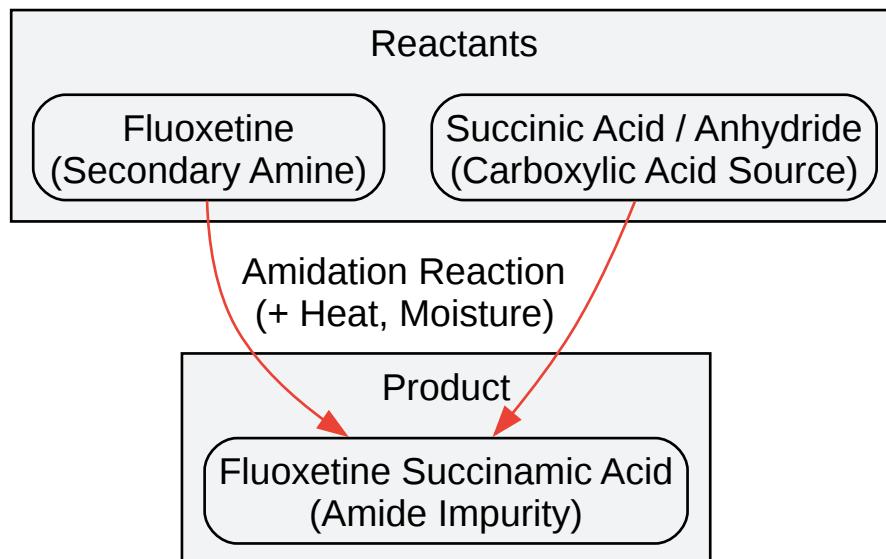
Objective: To separate and quantify Fluoxetine and **Fluoxetine Succinamic Acid** in a drug product or stability sample.

Parameter	Specification
Instrument	High-Performance Liquid Chromatograph with UV Detector
Column	C18, 4.6 mm x 150 mm, 3.5 μ m packing (e.g., Gemini-C18)[13]
Mobile Phase A	0.1% Triethylamine in Water, pH adjusted to 6.0 with Phosphoric Acid
Mobile Phase B	Methanol
Gradient Program	Time (min)
0.0	
20.0	
25.0	
25.1	
30.0	
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detection	UV at 215 nm[13]
Injection Volume	10 μ L
Run Time	30 minutes
Expected Retention	Fluoxetine Succinamic Acid: ~5-7 min; Fluoxetine: ~12-15 min
Note: This is a representative method. Retention times must be confirmed with reference standards and the method must be fully validated according to ICH Q2(R1) guidelines.	

Visualizations

Formation Pathway

The following diagram illustrates the chemical reaction responsible for the formation of **Fluoxetine Succinamic Acid**.



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Caption: Reaction pathway for the formation of the amide impurity.

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